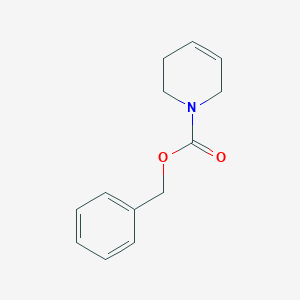

Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

Übersicht

Beschreibung

Benzyl 5,6-dihydropyridine-1(2H)-carboxylate (BDPC) is a novel compound that has been studied for its potential therapeutic applications. It is a member of the dihydropyridine family and has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. BDPC has also been found to exhibit antioxidant activity and has been suggested as a potential therapeutic agent for the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

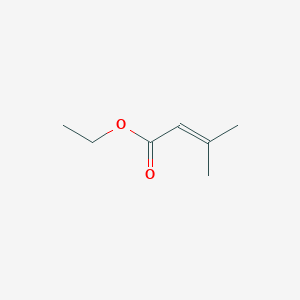

Photocarboxylation of Benzylic C–H Bonds : Visible-light-mediated carboxylation of benzylic C-H bonds with CO2 can produce 2-arylpropionic acids under metal-free conditions, enabling the synthesis of various drugs (Qing-Yuan Meng et al., 2019).

Mechanism of Carboxylic Acid-Catalyzed Reduction of Nitrosobenzenes : Carboxylic acids play a crucial role in the reduction of nitrosobenzene by dihydropyridine in acetonitrile, with the major product being hydroxylamine when dihydropyridine is used in excess (H. Awano & W. Tagaki, 1986).

Crystal and Molecular Structures for Organic Synthesis : The crystal structures of 2,4,4,6-tetraphenyl-1,4-dihydropyridine and 4-benzyl-1-methyl-2,4,6-triphenyl-1,4-dihydropyridine reveal their similarity in molecular orbitals and potential applications in organic synthesis (F. Iwasaki et al., 1987).

Synthesis of Tetrahydropyridines in Chemistry : Intramolecular 1,6-conjugate addition of 2,4-dienylamines to Morita-Baylis-Hillman acetates of α,β-unsaturated aldehydes can provide 1,2,5,6-tetrahydropyridine-3-carboxylates, which are valuable in chemical synthesis (S. Y. Kim et al., 2016).

Potential Calcium-Channel Antagonist Activity : 1,4-dihydropyridine derivatives demonstrate intermolecular hydrogen bonding, suggesting potential calcium-channel antagonist activity, which is important in pharmaceutical applications (A. Linden et al., 2011).

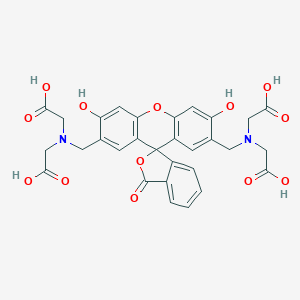

Molecular Probes for Human A3 Adenosine Receptors : Amino-functionalized 1,4-dihydropyridines show potential as molecular probes for human A3 adenosine receptors, with applications in pharmacological studies (A. H. Li et al., 1999).

Antihypertensive Agents and Coronary Vessel Dilators : The synthesis of 1,4-dihydropyridines through condensation of an enamine with an ylidene acid ester is significant for their application as antihypertensive agents and coronary vessel dilators (W. Abernathy, 1978).

Electrochemical Reduction in Aqueous Media : Electrochemical reduction of 1-benzyl-3-carbamoylpyridinium ion in aqueous media leads to dimeric products, relevant in electrochemical studies (I. Carelli et al., 1980).

Synthesis of Dihydropyrimidines for Antihypertensive Activity : Synthesis of various dihydropyrimidines led to improved antihypertensive activity with lesser toxicity and undesirable side effects (Kulbhushan Rana et al., 2004).

Functionalizing N-benzyl-1,4-dihydropyridines for Synthesis : Electrophilic substitution is a convenient approach for functionalizing N-benzyl-1,4-dihydropyridines, enabling the synthesis of various 5-functionalized derivatives (A. Kostyuk et al., 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

benzyl 3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1-5,7-8H,6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKYQRWNOXUYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466527 | |

| Record name | Benzyl 5,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66207-23-6 | |

| Record name | Benzyl 5,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

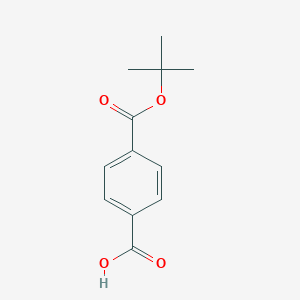

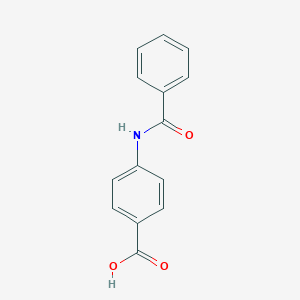

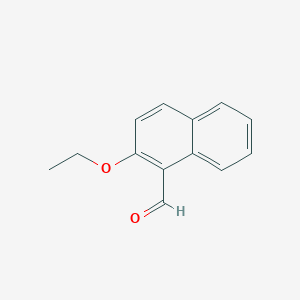

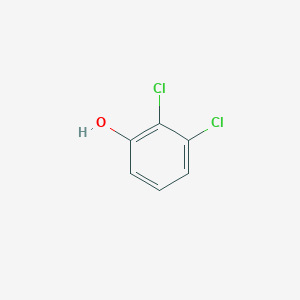

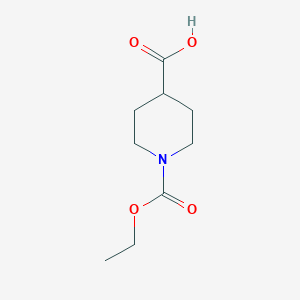

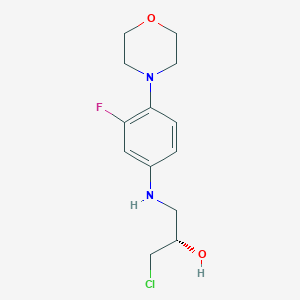

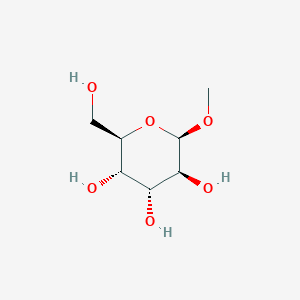

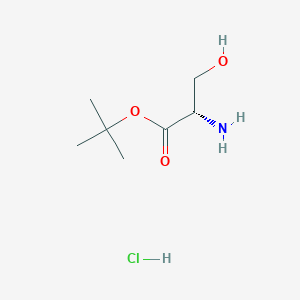

Synthesis routes and methods I

Procedure details

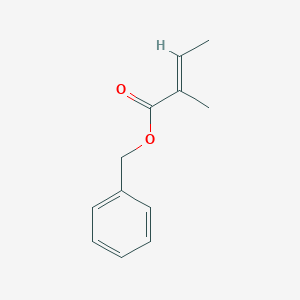

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.